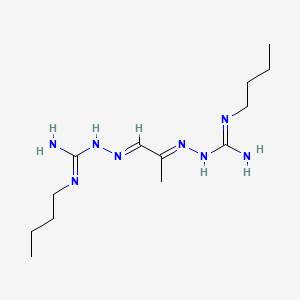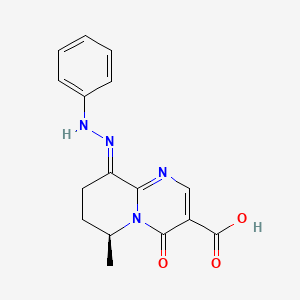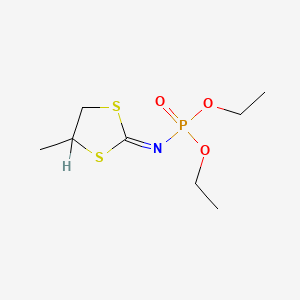
Cytrolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mephosfolan is a phosphoric ester.
Applications De Recherche Scientifique
1. Optical Properties in Liquid Crystal Mixtures
Cytrolane, specifically alkylfluoroisothiocyanatotolanes and alkylphenylfluoroisothiocyanato-tolanes, has been studied for its role in enhancing the optical properties of liquid crystal mixtures. These mixtures exhibit high birefringence, which is crucial for their use in display devices and other applications. The study focused on the optical and polarizability anisotropies of these mixtures and their thermal variation, providing insights into their potential applications in electro-optical devices (Gupta, Mukhopadhyay, Roy, & Dabrowski, 2013).
2. Functionalized Cellulose Acetate Membranes for Osseointegration
Research on cellulose acetate membranes functionalized with resveratrol, potentially involving Cytrolane, demonstrated their application in improving osseointegration processes. These functionalized membranes, used as coatings on alloys, support the viability and proliferation of pre-osteoblastic cells, thus offering protective effects against compounds released from coated alloys and enhancing bone regeneration (Pandele et al., 2017).
3. Cyanide Biodegradation in Industrial Waste
Cyanide compounds, including Cytrolane derivatives, are used in mining and jewellery industries. However, their toxicity poses environmental challenges. Studies have shown that certain microorganisms, like Pseudomonas pseudoalcaligenes, can biodegrade cyanide compounds, making them useful for treating industrial waste. This process, known as 'cyan-omics', offers a biotechnological approach to managing cyanide waste (Luque-Almagro, Moreno-Vivián, & Roldán, 2016).
4. Synthesis of Stable Cyanine-Dye-Doped Silica Nanoparticles
Research on incorporating cyanine dyes, which may include Cytrolane derivatives, into silica nanoparticles has shown promising applications in biological labeling and imaging. These cyanine-dye-doped nanoparticles exhibit enhanced chemical and photo-stability, increased brightness, and are functionalized for diverse applications. This development is crucial for improving the stability and performance of cyanine dyes in biological research (Lian et al., 2018).
5. Cyanobacteria Research for Biofuel Production
Studies on cyanobacteria, which might involve Cytrolane-related compounds, focus on their potential as a renewable source for biofuels production. Cyanobacteria's ability to convert sunlight and atmospheric CO2 into organic compounds positions them as a sustainable option for third-generation biofuels. Understanding and engineering their metabolism could lead to significant advancements in renewable energy sources (Steuer, Knoop, & Machné, 2012).
Propriétés
Nom du produit |
Cytrolane |
|---|---|
Formule moléculaire |
C8H16NO3PS2 |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
(E)-N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine |
InChI |
InChI=1S/C8H16NO3PS2/c1-4-11-13(10,12-5-2)9-8-14-6-7(3)15-8/h7H,4-6H2,1-3H3/b9-8+ |
Clé InChI |
LTQSAUHRSCMPLD-CMDGGOBGSA-N |
SMILES isomérique |
CCOP(=O)(/N=C/1\SCC(S1)C)OCC |
SMILES |
CCOP(=O)(N=C1SCC(S1)C)OCC |
SMILES canonique |
CCOP(=O)(N=C1SCC(S1)C)OCC |
Synonymes |
cyclic propylene-P,P-diethyl phosphonodithioimidocarbonate Cytrolane mephosfolan |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(Z)-tetradec-7-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243763.png)
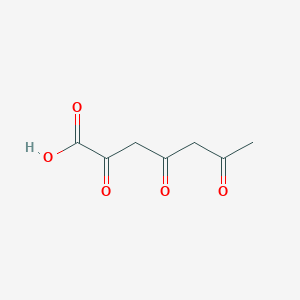

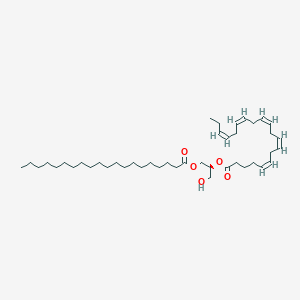
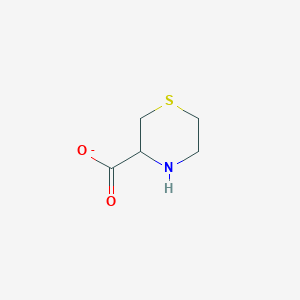
![[(1S,3R,15S,18S,19R,20R,21S,22S,24S,25R,26S)-19,20,22,25-tetraacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate](/img/structure/B1243769.png)
![10-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4,5-dimethyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B1243770.png)
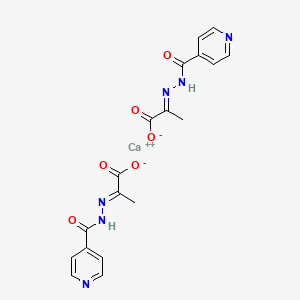
![(6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243773.png)
